3-bromofuran-2,5-dione synthesis from dimethyl itaconate
3-bromofuran-2,5-dione synthesis from dimethyl itaconate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The first section details the synthesis of a structural isomer, 3-(bromomethyl)furan-2,5-dione (B1610223) , from dimethyl itaconate. This multi-step process involves hydrolysis, bromination, and cyclization, offering a pathway to a closely related and reactive furan-dione derivative.
The second section outlines a common and established method for the synthesis of the target molecule, 3-bromofuran-2,5-dione (bromomaleic anhydride) , from maleic anhydride (B1165640). This provides a reliable, alternative route for researchers requiring this specific compound.
This guide presents detailed experimental protocols, quantitative data in tabular format for ease of comparison, and workflow diagrams generated using Graphviz to visually represent the synthetic pathways.
Section 1: Synthesis of 3-(Bromomethyl)furan-2,5-dione from Dimethyl Itaconate
While not the user's specified target, the synthesis of 3-(bromomethyl)furan-2,5-dione from dimethyl itaconate is a well-documented procedure that yields a structurally similar and synthetically useful molecule. The following protocol is based on the work of Arfaoui et al.[1][2].
Quantitative Data Summary
| Step | Reaction | Reagents and Conditions | Product | Yield |
| 1 | Hydrolysis | Dimethyl itaconate, Lithium hydroxide (B78521), THF/H₂O, 18h; then 2N HCl | 2-Methylenesuccinic acid | Quantitative |
| 2 | Bromination | 2-Methylenesuccinic acid, Bromine, CCl₄, reflux | 2-(Bromomethyl)-3-bromosuccinic acid | Not specified |
| 3 | Cyclization | 2-(Bromomethyl)-3-bromosuccinic acid, Acetic anhydride, reflux | 3-(Bromomethyl)furan-2,5-dione | 92% (overall) |
Experimental Protocol
Step 1: Hydrolysis of Dimethyl Itaconate to 2-Methylenesuccinic Acid
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In a 1000 mL round-bottomed flask equipped with a pressure-equalizing addition funnel, dissolve 16.3 g (0.1 mol) of dimethyl itaconate in 450 mL of THF.
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Under magnetic agitation, rapidly add a solution of 15 g (0.62 mol) of lithium hydroxide in 150 mL of distilled water.
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Allow the saponification reaction to proceed for 18 hours.
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To the resulting salt solution, add 250 mL of a 2N hydrochloric acid solution until the pH is acidic.
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Continue stirring the mixture for 2 hours.
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Extract the aqueous layer with ethyl acetate.
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Dry the combined organic phases over MgSO₄ and evaporate the solvent under vacuum to yield 2-methylenesuccinic acid as a white solid in quantitative yield.[1]
Step 2: Bromination of 2-Methylenesuccinic Acid
Note: The original literature does not provide a detailed protocol for this specific step as a standalone procedure, but it is a key transformation in the overall synthesis.
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The crude 2-methylenesuccinic acid is refluxed with bromine in carbon tetrachloride (CCl₄) to yield 2-(bromomethyl)-3-bromosuccinic acid.[1]
Step 3: Intramolecular Cyclization to 3-(Bromomethyl)furan-2,5-dione
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The crude 2-(bromomethyl)-3-bromosuccinic acid from the previous step is refluxed with acetic anhydride.
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This step proceeds with intramolecular cyclization and a rapid loss of hydrogen bromide to afford the final product, 3-(bromomethyl)furan-2,5-dione.
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The overall yield for the three-step synthesis is reported to be excellent at 92%.[1]
Workflow Diagram
Caption: Workflow for the synthesis of 3-(bromomethyl)furan-2,5-dione.
Section 2: Synthesis of 3-Bromofuran-2,5-dione (Bromomaleic Anhydride) from Maleic Anhydride
For research applications requiring 3-bromofuran-2,5-dione, a more direct approach starts from maleic anhydride. The following is a representative protocol based on established bromination methodologies for maleic anhydride and related compounds[3][4].
Quantitative Data Summary
| Step | Reaction | Reagents and Conditions | Product | Yield |
| 1 | Dibromination | Maleic anhydride, Bromine, Aluminum chloride (catalyst), sealed tube, 120°C, 16h | 3,4-Dibromosuccinic anhydride | Intermediate |
| 2 | Dehydrobromination | 3,4-Dibromosuccinic anhydride, heat | 3-Bromofuran-2,5-dione | High (not specified) |
Note: The literature often describes the synthesis of dibromomaleic anhydride[3]. The synthesis of monobromomaleic anhydride can be achieved through a two-step process involving the addition of bromine to maleic anhydride to form the dihalo succinic anhydride, followed by dehydrobromination[4].
Experimental Protocol
Step 1: Bromination of Maleic Anhydride to 3,4-Dibromosuccinic Anhydride
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In a sealed tube, combine maleic anhydride, a catalytic amount of anhydrous aluminum halide (e.g., aluminum chloride, 1-5% by weight), and liquid bromine.
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Heat the sealed tube, with agitation, to facilitate the addition of bromine across the double bond, forming the 3,4-dibromosuccinic anhydride intermediate. The reaction can be carried out in molten maleic anhydride[4].
Step 2: Dehydrobromination to 3-Bromofuran-2,5-dione
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Heat the resulting 3,4-dibromosuccinic anhydride in the presence of the aluminum halide catalyst.
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This will induce dehydrobromination, eliminating one equivalent of HBr and forming the desired 3-bromofuran-2,5-dione[4].
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The product can be purified by distillation. 3-Bromofuran-2,5-dione has a boiling point of 215°C[5].
Reaction Diagram
Caption: Reaction scheme for the synthesis of 3-bromofuran-2,5-dione.
